molecular formula C18H24I3N3O8 B12717074 Isophthalamide, N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- CAS No. 88116-58-9

Isophthalamide, N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo-

Cat. No.: B12717074
CAS No.: 88116-58-9
M. Wt: 791.1 g/mol
InChI Key: DEHWKTMXSOUIDZ-UHFFFAOYSA-N
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Description

Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- is a complex organic compound characterized by the presence of multiple hydroxyl, amide, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- typically involves multi-step organic reactions. The process begins with the preparation of the isophthalic acid derivative, followed by the introduction of hydroxyl and amide groups through controlled reactions. The iodination step is crucial and requires specific conditions to ensure the selective addition of iodine atoms at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of reactors for controlled temperature and pressure conditions. The process must ensure high purity and yield, often requiring purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for use in diagnostic imaging, particularly in contrast agents for X-ray and CT scans due to its iodine content.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in enhancing the compound’s radiopacity, making it useful in imaging applications. The hydroxyl and amide groups facilitate binding to biological molecules, allowing for targeted interactions.

Comparison with Similar Compounds

Similar Compounds

    Isophthalamide derivatives: Compounds with similar core structures but different functional groups.

    Triiodinated compounds: Other compounds containing three iodine atoms, used in imaging and diagnostic applications.

Uniqueness

Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

88116-58-9

Molecular Formula

C18H24I3N3O8

Molecular Weight

791.1 g/mol

IUPAC Name

5-[acetyl(2-hydroxyethyl)amino]-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C18H24I3N3O8/c1-8(30)24(2-3-25)16-14(20)11(17(31)22-9(4-26)5-27)13(19)12(15(16)21)18(32)23-10(6-28)7-29/h9-10,25-29H,2-7H2,1H3,(H,22,31)(H,23,32)

InChI Key

DEHWKTMXSOUIDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I

Origin of Product

United States

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